methyl (2Z)-3-chloroprop-2-enoate

Regioselectivity Halogenation Stereochemistry

Methyl (2Z)-3-chloroprop-2-enoate (CAS 3510-44-9), also known as methyl (Z)-3-chloroacrylate or methyl cis-3-chloropropenoate, is a halogenated α,β-unsaturated ester with the molecular formula C4H5ClO2 and a molecular weight of 120.53 g/mol. It is characterized by a (Z)-configured double bond bearing a chlorine atom at the β-position, which confers distinct electrophilic and stereoelectronic properties that govern its reactivity profile.

Molecular Formula C4H5ClO2
Molecular Weight 120.5
CAS No. 3510-44-9
Cat. No. B6191613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2Z)-3-chloroprop-2-enoate
CAS3510-44-9
Molecular FormulaC4H5ClO2
Molecular Weight120.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2Z)-3-chloroprop-2-enoate (CAS 3510-44-9) for Specialized Organic Synthesis: Core Properties and Identity


Methyl (2Z)-3-chloroprop-2-enoate (CAS 3510-44-9), also known as methyl (Z)-3-chloroacrylate or methyl cis-3-chloropropenoate, is a halogenated α,β-unsaturated ester with the molecular formula C4H5ClO2 and a molecular weight of 120.53 g/mol [1]. It is characterized by a (Z)-configured double bond bearing a chlorine atom at the β-position, which confers distinct electrophilic and stereoelectronic properties that govern its reactivity profile [2]. The compound is typically supplied as a research chemical with standard purity of 98%, verified by NMR, HPLC, or GC analysis . Its utility as a synthetic building block in pharmaceutical and agrochemical intermediate synthesis stems from the dual reactivity conferred by the conjugated ester and the vinylic chloride, which enables participation in both nucleophilic vinylic substitution and cross-coupling transformations [3].

Why Unspecified 'Methyl 3-Chloropropenoate' Cannot Substitute for Methyl (2Z)-3-chloroprop-2-enoate


Generic or unspecified 'methyl 3-chloropropenoate' is an ambiguous identifier that fails to distinguish between the (Z)- and (E)- geometric isomers (CAS 3510-44-9 and 5135-18-2, respectively). These isomers are not interchangeable due to their divergent stereoelectronic environments and reaction outcomes. The (Z)-configured β-chloroacrylate exhibits dramatically different regioselectivity in electrophilic addition reactions compared to its (E)-counterpart [1]. Furthermore, the β-chloro substituent itself is critical: the non-halogenated analog, methyl acrylate, lacks the requisite leaving group for nucleophilic vinylic substitution and demonstrates a fundamentally different reactivity pattern . Procuring an unspecified isomer or the non-halogenated analog will lead to unpredictable yields, altered regiochemical outcomes, and compromised synthetic routes.

Quantitative Evidence for Methyl (2Z)-3-chloroprop-2-enoate in Electrophilic Addition and Cross-Coupling


Methyl (2Z)-3-chloroprop-2-enoate Exhibits Superior Regioselectivity in BrCl Addition Compared to the (E)-Isomer

In the addition of bromine chloride (BrCl) to α,β-unsaturated esters, methyl (2Z)-3-chloroprop-2-enoate displays almost complete regioselectivity for the formation of the 2-bromo-3-chloro adduct, a behavior that starkly contrasts with the (E)-isomer [1]. This difference underscores the importance of stereochemistry in controlling reaction outcomes and highlights the necessity of using the specified (Z)-isomer for synthetic applications where precise regiochemical control is paramount.

Regioselectivity Halogenation Stereochemistry

The (Z)-β-Chloro Substituent Drastically Suppresses Undesired Br2 Addition Relative to Unsubstituted Analogs

Under ionic halogenation conditions, methyl (2Z)-3-chloroprop-2-enoate yields only a negligible amount of the Br2 addition product, whereas its unchlorinated analog, methyl acrylate, or even closely related chlorinated butenoates, predominantly form dibromo adducts [1]. This chemoselectivity is a direct consequence of the (Z)-β-chloro substituent, which electronically and sterically disfavors the addition of a second halogen atom.

Chemoselectivity Halogenation Reaction Control

The Vinylic Chloride Enables Nucleophilic Substitution Pathways Absent in Methyl Acrylate

The presence of the β-chloro substituent in methyl (2Z)-3-chloroprop-2-enoate provides a site for nucleophilic vinylic substitution, a reaction pathway that is entirely unavailable to methyl acrylate [1]. This expands the compound's synthetic utility, allowing for the introduction of a diverse range of nucleophiles (amines, thiols, etc.) at the β-position, thereby generating functionalized acrylate derivatives that are inaccessible from the unsubstituted ester.

Nucleophilic Substitution Functional Group Interconversion Building Block Utility

Commercial Purity of 98% Ensures Reproducibility in Sensitive Cross-Coupling Applications

For demanding applications such as palladium-catalyzed cross-couplings, where trace impurities can poison catalysts or lead to side reactions, the consistent 98% purity of commercially available methyl (2Z)-3-chloroprop-2-enoate is a critical specification . This level of purity, commonly verified by NMR, HPLC, or GC, minimizes the risk of batch-to-batch variability and ensures more predictable reaction outcomes compared to lower-grade or unspecified isomer mixtures.

Cross-coupling Purity Procurement

Recommended Application Scenarios for Methyl (2Z)-3-chloroprop-2-enoate Based on Differential Evidence


Synthesis of Regiodefined Halogenated Intermediates via Electrophilic Addition

Leverage the high regioselectivity of BrCl addition to generate nearly exclusively the 2-bromo-3-chloro adduct, a valuable intermediate for further functionalization. This scenario is ideal for projects requiring precise control over halogen placement to modulate biological activity or material properties [1].

Controlled Halogenation to Avoid Undesired Dibromo Side Products

Employ methyl (2Z)-3-chloroprop-2-enoate when a clean, monohalogenated product is required and the formation of dibromo adducts (common with unsubstituted acrylates) would complicate purification or downstream reactions. The compound's inherent chemoselectivity minimizes this unwanted pathway [1].

Diversification of Acrylate Building Blocks via Nucleophilic Vinylic Substitution

Utilize the vinylic chloride as a reactive handle to introduce a wide array of nucleophiles, enabling the rapid generation of diverse β-substituted acrylate libraries for medicinal chemistry screening or agrochemical lead optimization [2].

Reliable Starting Material for Palladium-Catalyzed Cross-Coupling Reactions

Use the high-purity (98%) compound as a dependable substrate in Heck, Suzuki, or Stille couplings. The defined (Z)-stereochemistry and consistent purity minimize catalyst poisoning and ensure reproducible yields in these sensitive catalytic transformations .

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